molecular formula C12H19N3O B2879036 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane CAS No. 2167981-87-3

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B2879036
CAS No.: 2167981-87-3
M. Wt: 221.304
InChI Key: OVOHBLWDANYDBL-UHFFFAOYSA-N
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Description

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in medicinal chemistry and its distinctive chemical properties. The spirocyclic structure imparts rigidity and three-dimensionality, which can be advantageous in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the formation of the spirocyclic core followed by the introduction of the pyrazole moiety. One common method involves the cyclization of a suitable precursor under basic conditions. For example, the reaction of a bromoalkylamine with an oxirane can yield the spirocyclic intermediate, which can then be further functionalized to introduce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by fitting into the active site and blocking substrate access. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-7-azaspiro[3.5]nonane: Lacks the pyrazole ring, making it less versatile in terms of binding interactions.

    1-Oxa-8-azaspiro[4.5]decane: Features a larger spirocyclic core, which can affect its chemical reactivity and biological activity.

Uniqueness

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of both the spirocyclic core and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-15-8-10(7-14-15)11-12(9-13-11)3-5-16-6-4-12/h7-8,11,13H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOHBLWDANYDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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